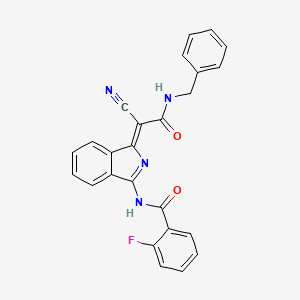

![molecular formula C10H8N4O4 B2464979 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid CAS No. 402720-88-1](/img/structure/B2464979.png)

4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid” is a compound that contains a 1H-1,2,4-triazole ring, which is a class of heterocyclic compounds . The 1H-1,2,4-triazole ring is bonded to a benzoic acid group through a methyl bridge. The triazole ring carries a nitro group, which is a strong electron-withdrawing group.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The strategy for the synthesis of substituted furazans, which are structurally similar to the compound , involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromoisocyanuric acid . This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan . Transformation of the amino group in the latter made it possible to synthesize the corresponding nitro, azo, and methylene dinitramine substituted furazans .Molecular Structure Analysis

The molecular structure of “4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid” is characterized by a 1H-1,2,4-triazole ring attached to a benzoic acid group via a methyl bridge . The triazole ring carries a nitro group, which is a strong electron-withdrawing group. This structure is also confirmed by NMR and MS analysis .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of the nitro group and the 1H-1,2,4-triazole ring . For instance, the amino group in aminofurazan can be transformed to synthesize the corresponding nitro, azo, and methylene dinitramine substituted furazans .Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance . Their standard enthalpies of formation (576–747 kcal kg −1) were determined experimentally by combustion calorimetry .Aplicaciones Científicas De Investigación

- Applications :

- Solid Composite Propellants : It can serve as a potential component in solid composite propellants due to its acceptable density (1.77–1.80 g/cm³) and optimal oxygen balance. These propellants exhibit comparable or improved specific impulse levels compared to existing compounds like CL-20, HMX, and RDX .

- Applications :

- Applications :

Energetic Materials and Propellants

Anticancer Drug Design

Analytical Chemistry

Drug Discovery and Biologically Active Compounds

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit cytotoxic activities against tumor cell lines , suggesting potential targets within these cells.

Mode of Action

It’s known that the compound contains a new explosophore (3-nitro-1h-1,2,4-triazol-1-yl)-nno-azoxy moiety . The presence of this moiety suggests that

Propiedades

IUPAC Name |

4-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-9(16)8-3-1-7(2-4-8)5-13-6-11-10(12-13)14(17)18/h1-4,6H,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXUDTSYBZWQLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2464897.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2464898.png)

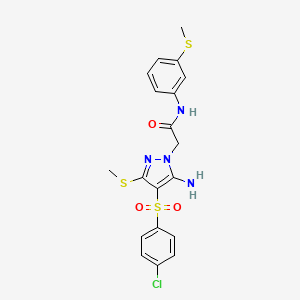

![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2464900.png)

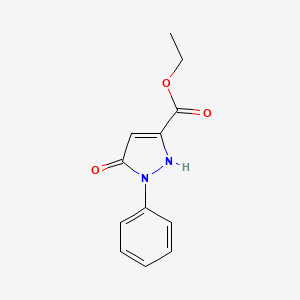

![6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline](/img/structure/B2464903.png)

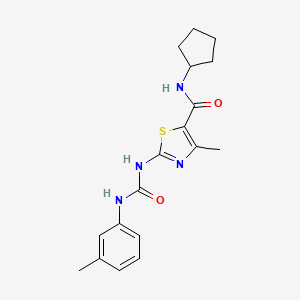

![N-((5-methylisoxazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2464904.png)

![5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2464907.png)

![N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2464909.png)

![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B2464915.png)

![(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide](/img/structure/B2464917.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide](/img/structure/B2464919.png)